molecular formula C14H8F3NO4S B072902 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid CAS No. 1545-75-1

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid

Cat. No.: B072902
CAS No.: 1545-75-1
M. Wt: 343.28 g/mol
InChI Key: MXLQVAQMSZOUEX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4S/c15-14(16,17)8-5-6-12(10(7-8)18(21)22)23-11-4-2-1-3-9(11)13(19)20/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLQVAQMSZOUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367076
Record name 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545-75-1
Record name 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

This route begins with 4-trifluoromethylbenzenethiol and 2-nitrobenzoyl chloride as precursors. The thiol undergoes SNAr with a halogenated nitroarene, followed by oxidation to yield the carboxylic acid.

Key Steps :

  • Sulfuration :

    • 4-Trifluoromethylbenzenethiol reacts with 2-nitro-5-bromobenzoic acid in the presence of a base (e.g., K2CO3) and a polar aprotic solvent (DMF) at 80–100°C for 12–24 hours.

    • Yield : 65–75% (isolated after column chromatography).

  • Oxidation :

    • The intermediate methyl ester (formed via esterification) is oxidized using HNO3/H2SO4 at 140–150°C with V2O5 catalysis.

    • Reaction Time : 0.5–1.0 hours.

    • Yield : >90% (crude), with purity >98% after recrystallization.

Critical Parameters

  • Catalyst Loading : Vanadium pentoxide (V2O5) at 0.5–1.0 mol% enhances oxidation efficiency while minimizing over-oxidation.

  • Solvent System : Concentrated H2SO4 (70% mass fraction) maintains protonation of intermediates, preventing side reactions.

Method 2: Hydrolysis of Nitrile Precursors

Reaction Pathway

This approach leverages 2-nitro-4-trifluoromethylbenzonitrile as a key intermediate, which is hydrolyzed to the carboxylic acid under acidic or basic conditions.

Procedure :

  • Base-Catalyzed Hydrolysis :

    • 2-Nitro-4-trifluoromethylbenzonitrile is treated with NaOH (2.5 equiv) in H2O/EtOH at 50–60°C for 6–8 hours.

    • Yield : 80–85% (after acidification with HCl).

  • Acid-Catalyzed Alcoholysis :

    • The intermediate benzamide is reacted with H2SO4/MeOH (15–40% H2SO4) at 60–80°C.

    • Yield : 70–75% (methyl ester), which is subsequently saponified to the acid.

Advantages and Limitations

  • Advantages : Avoids hazardous nitrating agents and enables scalable production.

  • Limitations : Requires strict control of sulfuric acid concentration to prevent desulfonation.

Method 3: Direct Oxidation of Methyl-Substituted Precursors

Process Description

Analogous to the synthesis of 2-nitro-4-methylsulfonyl benzoic acid, this method oxidizes a methyl group adjacent to the sulfanyl linkage.

Steps :

  • Starting Material : 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}toluene.

  • Oxidation :

    • HNO3 (68% concentration) in H2SO4 (70%) at 140–150°C with O2 bubbling.

    • Catalyst : V2O5 (0.3–0.5 mol%).

    • Reaction Time : 1–2 hours.

    • Yield : 85–90%.

Environmental Considerations

  • Waste Management : Distilled low-concentration HNO3 (59–61%) is reconstituted with fuming HNO3 for reuse, reducing effluent generation.

  • Emission Control : Tail gases (NOx) are scrubbed with NaOH (32% solution) to form NaNO3.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting Material CostHighModerateLow
Reaction Steps322
Overall Yield (%)60–7070–7585–90
Purity (%)989598
Environmental ImpactModerateLowHigh

Key Insights :

  • Method 3 offers the highest yield but requires stringent handling of corrosive acids and catalysts.

  • Method 2 balances scalability and safety, making it suitable for industrial adoption .

Chemical Reactions Analysis

Types of Reactions

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for the synthesis of various bioactive compounds. Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for drug development targeting pain management and inflammatory diseases.

Material Science

In material science, this compound has been explored for its role in synthesizing advanced materials, including polymers with enhanced thermal stability and chemical resistance. The trifluoromethyl group is particularly valuable for imparting hydrophobic properties to materials, which can be beneficial in coatings and sealants.

Environmental Studies

The environmental impact of compounds containing trifluoromethyl groups is an area of active research. Studies have focused on the degradation pathways of such compounds in various environmental conditions, assessing their persistence and potential toxicity in ecosystems. Understanding these pathways is crucial for evaluating the environmental risks associated with their use.

Case Study 1: Synthesis of Anti-inflammatory Agents

A study published in a peer-reviewed journal detailed the synthesis of novel anti-inflammatory agents based on this compound. The researchers modified the compound to enhance its biological activity and reduce side effects. In vitro tests showed promising results in inhibiting pro-inflammatory cytokines, indicating its potential as a therapeutic agent.

Case Study 2: Development of Hydrophobic Coatings

Another research project focused on utilizing this compound in developing hydrophobic coatings for industrial applications. The coatings demonstrated excellent water repellency and durability under extreme conditions. The incorporation of the trifluoromethyl group was key to achieving these properties, showcasing the compound's versatility in material science.

Mechanism of Action

The mechanism of action of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid and its derivatives involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid
  • CAS Registry Number : 1545-75-1
  • Molecular Formula: C₁₄H₈F₃NO₄S
  • Molecular Weight : 343.283 g/mol
  • Synonyms: Includes 2-((2-Nitro-4-(trifluoromethyl)phenyl)thio)benzoic acid, MFCD00142741, and others .

Structural Features: The compound consists of a benzoic acid backbone linked via a sulfanyl (-S-) group to a 2-nitro-4-(trifluoromethyl)phenyl substituent. The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influence its electronic properties, enhancing stability and altering reactivity compared to simpler benzoic acid derivatives .

Its discontinued commercial status (as per CymitQuimica) suggests niche or specialized use .

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a sulfanyl linkage, nitro group, and trifluoromethyl substituent. Below is a comparison with structurally or functionally related compounds:

Compound Key Features Molecular Weight (g/mol) Key Differences
This compound (1545-75-1) - Sulfanyl (-S-) linkage
- -NO₂ and -CF₃ substituents
343.28 Baseline for comparison.
2-(2,4-Dinitro-phenylsulfanyl)-benzoic acid - Sulfanyl linkage
- Two nitro (-NO₂) groups
~356.28 (estimated) Additional nitro group increases electron-withdrawing effects and acidity .
Methyl 2-([2-cyano-4-(trifluoromethyl)phenyl]sulfanyl)benzenecarboxylate - Sulfanyl linkage
- Cyano (-CN) and -CF₃ substituents
- Ester functional group
~357.30 (estimated) Ester group alters solubility and reactivity compared to carboxylic acid .
4-Nitrobenzenesulfonamide (6325-93-5) - Sulfonamide (-SO₂NH₂) linkage
- Single nitro group
202.19 Sulfonamide group enhances hydrogen-bonding potential; lower molecular weight .
2-Phenylbenzimidazole-5-sulfonic acid (27503-81-7) - Sulfonic acid (-SO₃H) group
- Benzimidazole ring
274.30 Sulfonic acid group increases hydrophilicity; benzimidazole confers rigidity .
Hydrazinecarbothioamides [4–6] (from ) - Thioamide (-C(=S)-NH-) group
- Sulfonyl (-SO₂-) linkages
~400–450 (estimated) Thioamide and sulfonyl groups enable tautomerization and biological activity .
Physicochemical Properties
  • Acidity : The trifluoromethyl and nitro groups enhance the acidity of the benzoic acid moiety compared to unsubstituted derivatives (e.g., 2-(phenylthio)benzoic acid, CAS 1527-12-4) .
  • Thermal Stability: Nitro groups may reduce thermal stability relative to non-nitro analogs, though -CF₃ groups can counterbalance this through steric and electronic effects .

Biological Activity

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid, also known by its CAS number 2225590, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₄H₈F₃NO₄S
  • Molecular Weight : 341.27 g/mol
  • Structure : The compound features a benzoic acid moiety with a sulfanyl group and a nitro-trifluoromethyl phenyl substituent.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting both Gram-positive and Gram-negative bacteria.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus15.625 - 62.5 μM
    Escherichia coli62.5 - 125 μM
    Pseudomonas aeruginosaNot effective
  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition can potentially lead to therapeutic applications in conditions such as cryopyrin-associated autoinflammatory syndrome (CAPS) and type 2 diabetes .
  • Cytotoxicity : Research indicates that at certain concentrations, the compound may exhibit cytotoxic effects on cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antimicrobial Properties : A recent investigation demonstrated that this compound inhibited the growth of several bacterial strains. The study highlighted its bactericidal activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent antibacterial effects .
  • Inflammasome Inhibition : Another study focused on the compound's role as an NLRP3 inflammasome inhibitor. The results showed that it effectively blocked inflammasome assembly in vitro, which could be beneficial in treating inflammatory diseases .
  • Cytotoxicity Assessment : In vitro assays revealed that the compound induced apoptosis in cancer cell lines while exhibiting minimal toxicity towards normal fibroblasts at low concentrations, indicating a selective anticancer activity .

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